Thaliporphine

描述

Thaliporphine is a phenolic aporphine alkaloid obtained from Chinese herbs . It has been found to ameliorate endotoxin-induced circulatory failure and mortality in rodents . It also possesses antioxidant and α-1 adrenoceptor antagonistic activity .

Synthesis Analysis

Thaliporphine was synthesized from glaucine and purified by column chromatography, followed by identification with spectrometric methods .Molecular Structure Analysis

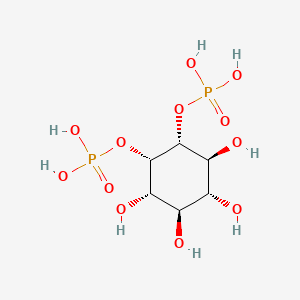

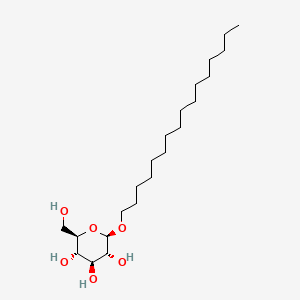

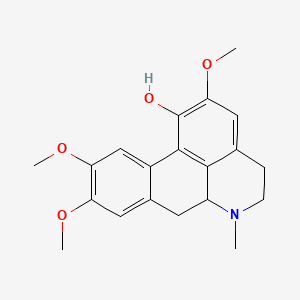

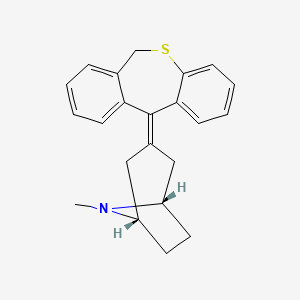

The molecular formula of Thaliporphine is C20H23NO4 . Its molecular weight is 341.4 .Chemical Reactions Analysis

Thaliporphine has been shown to possess anti-inflammatory and cardioprotective activity by suppressing NFκB signaling in rodents . It has also been found to decrease intracellular nitric oxide (NO) and reactive oxygen species (ROS) levels .Physical And Chemical Properties Analysis

Thaliporphine has a boiling point of 505.7±50.0 °C and a density of 1.222±0.06 g/cm3 . Its pKa value is 9.58±0.20 .科学研究应用

心脏和血管健康

内毒血症大鼠的心脏抑制:Thaliporphine 改善内毒血症大鼠的心脏抑制。它通过减弱 TAK-1 磷酸化和 NF-κB 信号传导下游的 TLR4 信号传导来实现这一目的,这有助于防止过氧化亚硝酸盐对心脏 SERCA2 硝化。这是通过降低 iNOS 和 TNF-α 表达实现的 (Chen 等人,2010 年).

大鼠主动脉血管收缩:Thaliporphine 在分离的大鼠主动脉环中产生持续的、浓度依赖性的收缩,表明其血管收缩作用,主要是通过促进 Ca2+ 进入 (Teng 等人,1993 年).

抗炎和抗氧化作用

内毒血症和器官损伤:Thaliporphine 提高存活率并减轻 LPS 诱导的内毒血症的多器官损伤。它通过抑制 TNF-α、NO 和 O2 产生发挥保护作用 (Chiao 等人,2005 年).

心血管衰竭中的抗氧化和抗炎作用:Thaliporphine,源自新木姜子,在炎症性疾病的心血管衰竭期间对豚鼠表现出抗氧化、抗炎和抗凋亡作用。它有助于减小心肌梗塞面积并延长心脏的 QT 间期 (Ku 等人,2016 年).

糖尿病和代谢综合征应用

抗高血糖作用:Thaliporphine 对糖尿病大鼠表现出显着的抗高血糖作用。它刺激胰岛素释放并增加葡萄糖利用,表明其作为糖尿病治疗剂的潜力 (Chi 等人,2006 年).

对代谢综合征的影响:作为生物活性阿朴啡生物碱的一部分,Thaliporphine 对胰岛素抵抗、内皮功能障碍、高血压、心血管疾病、高脂血症、肥胖症和代谢综合征的其他成分有影响 (Wang 等人,2021 年).

心脏保护作用

缺血再灌注损伤后:Thaliporphine 减小梗塞面积并改善大鼠缺血再灌注后的心脏功能。它激活阿片受体并打开线粒体 K(ATP) 通道,展示了再灌注治疗的潜力 (Chang 等人,2005 年).

缺血性心脏中 NO 依赖性机制:Thaliporphine 在缺血或缺血再灌注大鼠中的心脏保护作用是通过 NO 依赖性机制介导的。它减少了室性心动过速和颤动的发生率和持续时间,并降低了死亡率 (Hung 等人,2001 年).

在内毒血症条件下保护心脏功能:Thaliporphine 通过减弱 NFκB 信号通路来保护内毒血症兔的心脏功能。它改善了前负荷依赖性和非依赖性心脏功能,并降低了 TNFα 和 caspase3 依赖性细胞凋亡 (Lee 等人,2012 年).

作用机制

Thaliporphine ameliorates endotoxin-induced cardiac depression through attenuating TLR4 signaling in the downstream of TAK-1 phosphorylation and NF-κB signaling in both cardiomyocytes and macrophage to prevent cardiac SERCA2 from nitrosylation by peroxynitrite via decreasing iNOS and TNF-α expression .

属性

IUPAC Name |

2,9,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-21-6-5-11-8-17(25-4)20(22)19-13-10-16(24-3)15(23-2)9-12(13)7-14(21)18(11)19/h8-10,14,22H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAERKXUSZPTMCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,9,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1-ol | |

CAS RN |

5083-88-5 | |

| Record name | Thaliporphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005083885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thaliporphine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chloroethyl)-N'-(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)propane-1,3-diamine](/img/structure/B1220924.png)

![8-Chloro-10-[3-(dimethylamino)propyl]phenothiazine-2,3-diol](/img/structure/B1220932.png)